2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide
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Overview
Description
2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide is a chemical compound with the molecular formula C20H24FN3O2 and a molecular weight of 357.42 g/mol . This compound is part of the piperazine family, which is known for its diverse pharmacological properties. It has been studied for its potential therapeutic applications, particularly in the field of neurology and psychiatry.
Preparation Methods
The synthesis of 2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide typically involves the reaction of 2-fluoroaniline with 2-ethoxyphenylpiperazine in the presence of acetic anhydride. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Scientific Research Applications
2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound has been studied for its interactions with various biological receptors, including adrenergic and serotonergic receptors.
Medicine: It has potential therapeutic applications in treating neurological and psychiatric disorders, such as depression and anxiety.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as adrenergic and serotonergic receptors. By binding to these receptors, the compound can modulate neurotransmitter release and receptor activity, leading to its therapeutic effects. The exact pathways and molecular interactions are still under investigation, but it is believed to influence signal transduction and neuronal communication .
Comparison with Similar Compounds
2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide can be compared with other piperazine derivatives, such as:
Trazodone: An antidepressant that also acts on serotonergic receptors.
Naftopidil: Used for treating benign prostatic hyperplasia by acting on adrenergic receptors.
Urapidil: An antihypertensive agent that targets adrenergic receptors
These compounds share similar structural features and pharmacological properties but differ in their specific receptor affinities and therapeutic applications. The unique combination of ethoxy and fluorophenyl groups in this compound contributes to its distinct pharmacological profile.
Properties
IUPAC Name |
2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c1-2-26-19-10-6-5-9-18(19)24-13-11-23(12-14-24)15-20(25)22-17-8-4-3-7-16(17)21/h3-10H,2,11-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGMQHICLKFGDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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